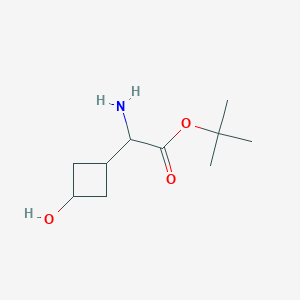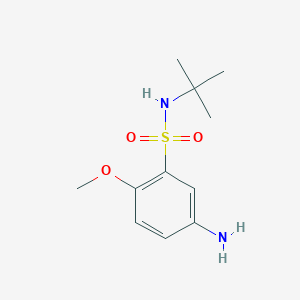![molecular formula C8H21N3 B13936291 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-](/img/structure/B13936291.png)
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is a chemical compound with the molecular formula C8H20N2. It is a derivative of propanediamine, characterized by the presence of methyl and methylamino groups. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- can be synthesized through several methods. One common approach involves the reaction of 1,2-propanediamine with methylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- often involves continuous flow processes. These processes utilize fixed-bed reactors where the reactants are passed over a catalyst bed at specific temperatures and pressures. This method ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce simpler amines.
Aplicaciones Científicas De Investigación
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. This binding can inhibit or enhance the function of the target molecules, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Dimethyl-1,3-propanediamine: Another derivative of propanediamine with similar chemical properties.
1,2-Ethanediamine, N1,N2-dimethyl-N1,N2-bis[2-(methylamino)ethyl]-: A related compound with additional methylamino groups.
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-[2-(methylamino)ethyl]- is unique due to its specific arrangement of methyl and methylamino groups. This unique structure imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Fórmula molecular |
C8H21N3 |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-N,2-dimethyl-1-N-[2-(methylamino)ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H21N3/c1-8(2,9)7-11(4)6-5-10-3/h10H,5-7,9H2,1-4H3 |
Clave InChI |
HESHGPKESBBDDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN(C)CCNC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


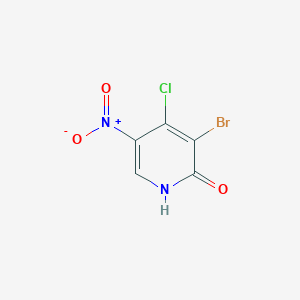


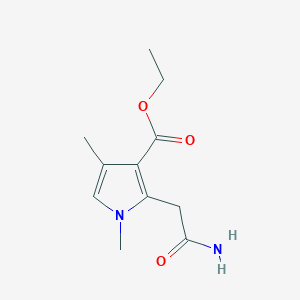
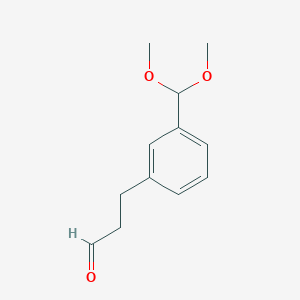
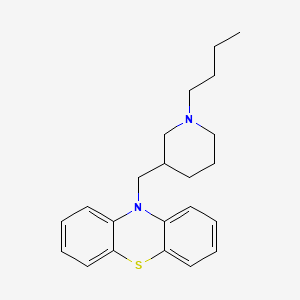

![2-[(1,3-Benzothiazol-2-yl)amino]ethane-1-thiol](/img/structure/B13936269.png)
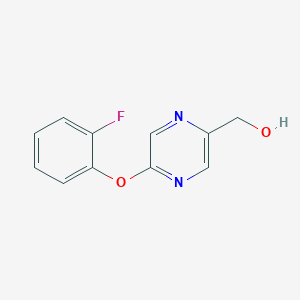
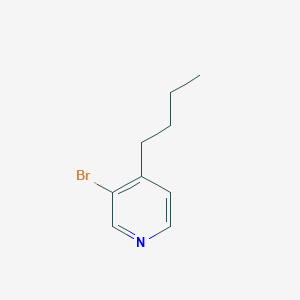
![N-((5-methylfuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13936283.png)
